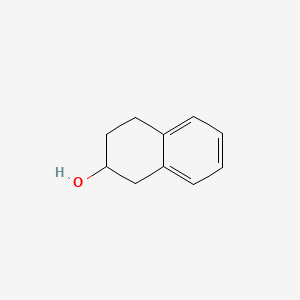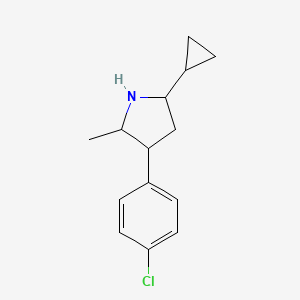
Picilorex
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Picilorex, also known by its IUPAC name 3-(4-Chlorophenyl)-5-cyclopropyl-2-methylpyrrolidine, is a compound that was previously marketed under the brand name Roxenan. It is classified as an anorectic, which means it was used to suppress appetite. This compound functions as a monoamine reuptake inhibitor and is a derivative of pyrrolidine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Picilorex involves the formation of the pyrrolidine ring and the introduction of the chlorophenyl and cyclopropyl groups. The specific synthetic routes and reaction conditions are not widely documented in public sources. general methods for synthesizing pyrrolidine derivatives typically involve cyclization reactions and the use of reagents such as alkyl halides and amines.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its discontinued status
Chemical Reactions Analysis
Types of Reactions
Picilorex can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound could lead to the formation of ketones or carboxylic acids, while reduction could yield alcohols or amines.
Scientific Research Applications
Mechanism of Action
Picilorex exerts its effects by inhibiting the reuptake of monoamines, which are neurotransmitters such as dopamine, norepinephrine, and serotonin. By preventing the reuptake of these neurotransmitters, this compound increases their levels in the synaptic cleft, leading to enhanced neurotransmission. This mechanism is similar to that of other stimulant and anorectic agents .
Comparison with Similar Compounds
Picilorex is similar to other monoamine reuptake inhibitors and anorectic agents. Some of the similar compounds include:
α-Pyrrolidinohexiophenone (α-PHP): A stimulant and monoamine reuptake inhibitor.
α-Pyrrolidinopropiophenone (α-PPP): Another stimulant with similar properties.
Pyrovalerone: A psychoactive drug with stimulant effects.
Prolintane: A stimulant used to treat fatigue and depression.
Rolicyclidine (PCPy): A dissociative anesthetic with stimulant properties.
Methylenedioxypyrovalerone (MDPV): A psychoactive drug with stimulant effects.
This compound is unique in its specific chemical structure, which includes a chlorophenyl group and a cyclopropyl group attached to the pyrrolidine ring. This structure contributes to its specific pharmacological profile and distinguishes it from other similar compounds .
Properties
CAS No. |
62510-56-9 |
|---|---|
Molecular Formula |
C14H18ClN |
Molecular Weight |
235.75 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-cyclopropyl-2-methylpyrrolidine |
InChI |
InChI=1S/C14H18ClN/c1-9-13(8-14(16-9)11-2-3-11)10-4-6-12(15)7-5-10/h4-7,9,11,13-14,16H,2-3,8H2,1H3 |
InChI Key |
PZJBWSQQDMRZHY-UHFFFAOYSA-N |
SMILES |
CC1C(CC(N1)C2CC2)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1C(CC(N1)C2CC2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


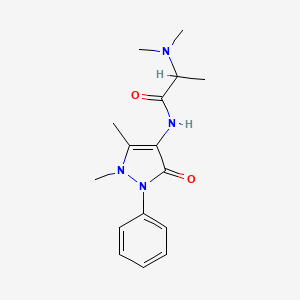


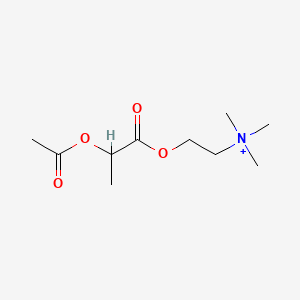

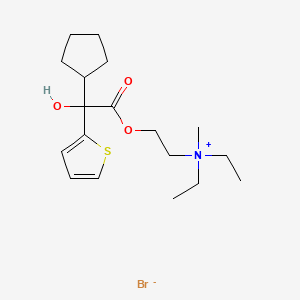
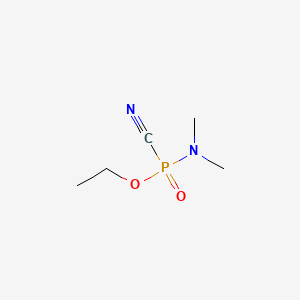
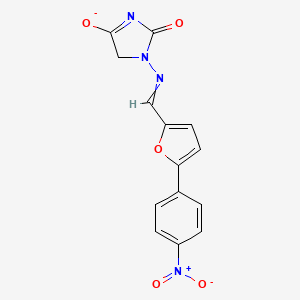
![3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B1200057.png)
![[2-[(9R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1200058.png)
